molecular formula C3H3N3O2 B3383157 1,2,4-Oxadiazole-3-carboxamide CAS No. 39512-74-8

1,2,4-Oxadiazole-3-carboxamide

Cat. No.: B3383157
CAS No.: 39512-74-8
M. Wt: 113.08 g/mol
InChI Key: LTWSKQYBNYYNRN-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carboxamide is a heterocyclic compound . It is part of the 1,2,4-oxadiazole family, which are five-membered heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms . These compounds have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods. One common method involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives have shown to exhibit a broad spectrum of biological activities. For instance, they have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Scientific Research Applications

Synthesis Methods

1,2,4-Oxadiazole-3-carboxamide is a key compound in pharmaceutical chemistry. A novel synthesis method via an acid-promoted reaction of N-(cyanomethyl)amide with nitrosation reagent has been developed, providing a high yield and reducing acid usage (Du et al., 2021). Additionally, polymer-supported reagents combined with microwave heating have been used for rapid and efficient synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes (Wang et al., 2005).

Antitumor Activities

1,2,4-Oxadiazole derivatives have demonstrated significant antitumor activities. Certain gold(I) N-heterocyclic carbenes linked to 1,2,4-oxadiazol derivatives exhibited impressive potency and tumor selectivity (Maftei, 2018). A study of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides identified them as tubulin inhibitors, with potential as antiproliferative agents (Krasavin et al., 2014).

Bioisosteric Applications

The oxadiazole ring is a bioisosteric replacement for carboxamide groups. This characteristic is utilized in various pharmaceutical applications, such as in the development of ribavirin analogues (Sharonova et al., 2016). Furthermore, 1,2,4-oxadiazoles act as bioisosters of esters and amides in medicinal chemistry, expanding their utility in drug design (Pace et al., 2015).

Material Science Applications

Fluorinated 1,2,4-oxadiazoles have been applied in materials science, either independently or for targeted modification of polymers and macromolecules. This application highlights the versatility of 1,2,4-oxadiazoles in fields beyond medicinal chemistry (Pace et al., 2015).

Future Directions

1,2,4-Oxadiazole derivatives have shown potential as anti-infective agents . Future research could focus on further refining these compounds and exploring their potential in other therapeutic areas.

Mechanism of Action

Target of Action

1,2,4-Oxadiazole-3-carboxamide is a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of this compound are the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play a crucial role in the growth and pathogenicity of bacteria .

Mode of Action

The compound interacts with its targets, CsrA and Xoc3530, and disrupts their function . This interaction leads to a significant reduction in the motility and pathogenicity of the bacteria . The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The action of this compound affects several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . The disruption of these pathways inhibits the growth and pathogenicity of the bacteria .

Pharmacokinetics

Similar oxadiazole compounds have been reported to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to understand their impact on the compound’s bioavailability.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and pathogenicity . By interacting with its targets and disrupting key biochemical pathways, the compound effectively reduces the motility and pathogenicity of the bacteria .

Properties

IUPAC Name

1,2,4-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c4-2(7)3-5-1-8-6-3/h1H,(H2,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWSKQYBNYYNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,2,4-Oxadiazole-3-carboxamide synthesized?

A: Several synthetic routes have been explored for this compound. One method utilizes the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide. This reaction proceeds through an isolable intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, ultimately yielding the desired 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. [] Another approach involves the photolytic rearrangement of metronidazole in an oxygen-free aqueous solution, leading to the formation of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. []

Q2: What is the significance of the photochemical rearrangement of metronidazole?

A: The photochemical rearrangement of metronidazole, a nitroimidazole antibiotic, to N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide provides insight into the degradation pathways of this drug. This rearrangement, confirmed by X-ray analysis of a derivative, highlights the potential for the formation of new chemical entities with distinct biological properties upon exposure to UV light. [, ]

Q3: How reactive is this compound?

A: The reactivity of this compound is influenced by the substituents on the heterocyclic ring. For instance, 3-cyano-1,2,4-oxadiazole, prepared from the corresponding carboxamide, displays high reactivity despite being thermally stable. [] This suggests potential for further chemical transformations and derivatization.

Q4: What are the applications of this compound derivatives in organic synthesis?

A: 1,2,4-Oxadiazole-3-carboxamides serve as versatile building blocks in organic synthesis. They can undergo ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-Closure) with methylhydrazine or hydrazine, leading to perfluoroalkylated 1,2,4-triazole-carboxamides. These reactions demonstrate the utility of these compounds in constructing diverse heterocyclic frameworks with potential biological activities. []

Q5: Have any nucleoside analogs incorporating this compound been synthesized?

A: Yes, researchers have synthesized novel C-linked oxadiazole carboxamide nucleosides like 5-(2′-deoxy-3′,5′-β-D-erythro-pentofuranosyl)-1,2,4-oxadiazole-3-carboxamide. Structural analysis using X-ray crystallography revealed insights into the conformational preferences of these analogs, which were further converted to their corresponding triphosphates. Such analogs hold promise as tools for studying DNA polymerase activity and fidelity. []

Q6: How does the structure of this compound relate to its biological activity?

A: While specific structure-activity relationships (SAR) for this compound are not extensively discussed in the provided research, the synthesis of various derivatives highlights the exploration of this chemical space. Modifications to the heterocyclic ring, particularly at the 3 and 5 positions, likely influence the compound's physicochemical properties and interactions with biological targets. [, , , ] Further research is needed to establish detailed SAR and identify structural features critical for specific biological activities.

Q7: Has this compound been investigated for its metabolic fate?

A: Research on UK-383,367, a procollagen C-proteinase inhibitor containing a this compound moiety, revealed its extensive metabolism in rats and dogs. Notably, a long-lived metabolite resulting from oxadiazole ring cleavage was identified, highlighting a potential metabolic pathway for this class of compounds. []

Q8: What analytical techniques are used to study this compound and its derivatives?

A: Various analytical techniques have been employed to characterize and study this compound and its derivatives. Single-crystal X-ray analysis has been instrumental in determining the crystal and molecular structures of these compounds, providing valuable insights into their three-dimensional arrangements and intermolecular interactions. [, , ] Additionally, chromatographic techniques like ion exclusion chromatography and high-performance liquid chromatography have been used to identify and separate metabolites of compounds containing the this compound moiety. []

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